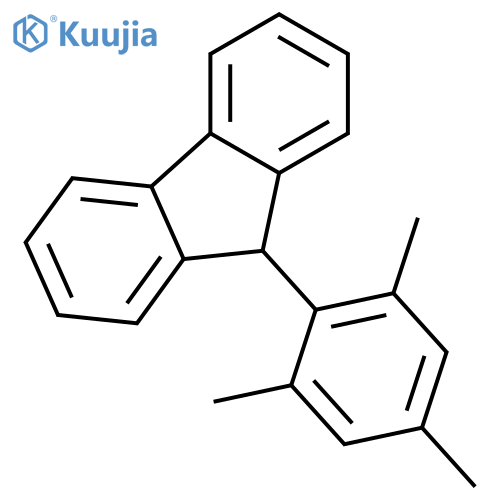Cas no 18153-40-7 (9-(2,4,6-trimethylphenyl)-9h-fluorene)

18153-40-7 structure
商品名:9-(2,4,6-trimethylphenyl)-9h-fluorene
CAS番号:18153-40-7
MF:C22H20
メガワット:284.3942
CID:881454
9-(2,4,6-trimethylphenyl)-9h-fluorene 化学的及び物理的性質
名前と識別子
-
- 9-(2,4,6-trimethylphenyl)-9h-fluorene
- 9-mesitylfluorene
- AC1L5SSJ
- AC1Q1HVP
- AG-K-24073
- AR-1H4923
- CTK0H5943
- NSC132572
-
計算された属性
- せいみつぶんしりょう: 284.1566
じっけんとくせい
- PSA: 0
- LogP: 5.77240
9-(2,4,6-trimethylphenyl)-9h-fluorene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB541876-100mg |
9-Mesitylfluorene; . |
18153-40-7 | 100mg |
€279.40 | 2025-02-18 | ||
| abcr | AB541876-100 mg |
9-Mesitylfluorene; . |
18153-40-7 | 100mg |
€279.40 | 2023-06-14 | ||
| abcr | AB541876-50 mg |
9-Mesitylfluorene; . |
18153-40-7 | 50mg |
€182.60 | 2023-06-14 | ||
| abcr | AB541876-50mg |
9-Mesitylfluorene; . |
18153-40-7 | 50mg |
€182.60 | 2025-02-18 |
9-(2,4,6-trimethylphenyl)-9h-fluorene 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
18153-40-7 (9-(2,4,6-trimethylphenyl)-9h-fluorene) 関連製品
- 4569-45-3(9,9-Dimethyl-9H-fluorene)
- 159-66-0(9,9'-Spirobifluorene)
- 2523-37-7(9-Methylfluorene)
- 1730-37-6(1-methylfluorene)
- 58775-07-8(3,6-Di-tert-butylfluorene)
- 58775-05-6(2,7-Di-tert-butylfluorene)
- 1556-99-6(4-Methylfluorene)
- 86-73-7(Fluorene)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18153-40-7)9-(2,4,6-trimethylphenyl)-9h-fluorene

清らかである:99%
はかる:100mg
価格 ($):166.0